molecular formula C16H14O4 B1436402 4',2-Dihydroxy-3-methoxychalcone CAS No. 206194-33-4

4',2-Dihydroxy-3-methoxychalcone

Cat. No. B1436402
M. Wt: 270.28 g/mol
InChI Key: RYRNCBHUOOTFMZ-JXMROGBWSA-N
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Description

4’,2-Dihydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H14O4 . It is a solid substance and is part of a class of compounds known as chalcones, which are secondary metabolites belonging to the flavonoid family .


Synthesis Analysis

The compound 4’,2-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as a catalyst in methanol .


Molecular Structure Analysis

The molecular weight of 4’,2-Dihydroxy-3-methoxychalcone is 270.28 . The SMILES string representation of the molecule is COc1cc (ccc1O)\C=C\C (=O)c2ccccc2O .


Chemical Reactions Analysis

The α,β-unsaturated carbonyl system in chalcones makes them biologically active . The presence of hydroxyl groups in position C-2’ and C-4’on the A ring is found to be responsible for the cytotoxicity of chalcone .


Physical And Chemical Properties Analysis

4’,2-Dihydroxy-3-methoxychalcone is a solid substance . Its molecular weight is 270.28 . The compound is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds .

Scientific Research Applications

Anticancer Activity

4',2-Dihydroxy-3-methoxychalcone has shown potential in cancer research. A study synthesized 2’,4-dihydroxy-3-methoxychalcone and its derivatives to test their cytotoxic activity as anticancer agents against cervical, colon, and breast cancer cells. The results demonstrated strong anticancer activities, suggesting their potential as inhibitors in these cancer cell lines (Matsjeh et al., 2017).

Crystal Structures and Interactions

Research on the crystal structures of 4',2-Dihydroxy-3-methoxychalcone derivatives has been conducted. A study detailed the crystal structures of these compounds, revealing that they form infinite one-dimensional chains through O-H...O hydrogen bonds. This study contributes to understanding the molecular and crystallographic properties of these chalcones (Marek et al., 2005).

Isolation from Natural Sources

A study isolated new compounds, including derivatives of 4',2-Dihydroxy-3-methoxychalcone, from the shoots of Empetrum nigrum L. These compounds were elucidated using various spectroscopic methods, contributing to the field of natural product research and expanding the database of naturally occurring chalcones (Ponkratova et al., 2021).

Photochromic Properties

The photochromic properties of 2-hydroxy-4'-methoxychalcone, a related compound, have been explored. This compound demonstrated potential as a photon-mode erasable optical memory system with nondestructive readout ability, suggesting applications in the field of optical data storage and photonics (Horiuchi et al., 2000).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a flash point . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Chalcones and their derivatives continue to show promise for new drug investigations . Researchers are exploring new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These compounds could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules/drug candidates .

properties

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,17,19H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNCBHUOOTFMZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',2-Dihydroxy-3-methoxychalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Nagaraj, K Rengasamy, R Thiruvengadam… - … and Molecular Plant …, 2023 - Elsevier
Clonostachys rosea, a promising mycoparasite, has great biological control abilities against a variety of fungal plant diseases, insects and nematode pests. In the present study, three …
Number of citations: 1 www.sciencedirect.com
X Zhang, L Cai, S Zhao, J Long, J Li, L Wu, J Su… - Biochemical …, 2019 - Elsevier
Approximately 60% of melanoma have BRAF mutation which leads to the abnormal activation of MAPK signaling pathway. Therefore, targeting these signaling pathways is particularly …
Number of citations: 14 www.sciencedirect.com
F Koutsougianni, D Alexopoulou, A Uvez… - Biochemical …, 2023 - Elsevier
The 90 kDa ribosomal S6 kinase (RSK) family of proteins is a group of highly conserved Ser/Thr kinases. They are downstream effectors of the Ras/ERK/MAPK signaling cascade. ERK1…
Number of citations: 2 www.sciencedirect.com
N Verma, RL Khosa - 2015 - nopr.niscpr.res.in
Over the past few decades genus Wedelia Jacq. has gained considerable attention due to the presence of a wide array of chemical constituents having wide spectrum of biological …
Number of citations: 10 nopr.niscpr.res.in

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